1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid
Description
This compound features a piperidine ring substituted with a methyl group and a carboxylic acid at the 4-position, protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . Applications span drug development intermediates, solid-phase peptide synthesis, and PROTAC (proteolysis-targeting chimera) design.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)10-12-23(13-11-22)21(26)27-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLVYKWFJWQKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176778 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-methyl-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225240-57-3 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-methyl-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225240-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-methyl-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid typically involves the reaction of 4-methylpiperidine-4-carboxylic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The fluorenylmethoxycarbonyl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the protection and deprotection of amines are crucial steps .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key analogs and their distinguishing features:
Key Observations:
- Steric and Electronic Effects : The tert-butyl peroxide analog () introduces oxidative functionality, enabling radical reactions, whereas the cyclopropane derivative () leverages ring strain for enhanced reactivity .
- Solubility : The hydrochloride salt () enhances aqueous solubility, critical for biological assays, while the piperazine-acetic acid analog () may exhibit pH-dependent solubility due to its ionizable groups .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid (Fmoc-4-methylpiperidine-4-carboxylic acid) is a synthetic compound characterized by its complex structure and potential applications in medicinal chemistry. This article reviews its biological activity, including interactions with biological targets, mechanisms of action, and implications for therapeutic use.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 1882313-91-8
- Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its role as a protecting group in peptide synthesis.
The biological activity of Fmoc-4-methylpiperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group enhances the compound's stability and solubility, facilitating its interaction with biological molecules.
- Enzyme Interaction : Studies indicate that the compound can modulate the activity of various enzymes through competitive inhibition or allosteric modulation.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to neurology and oncology.
Biological Activity Data
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating a role in oncology. |
| Neuroprotective Effects | Interaction with neurotransmitter systems may provide neuroprotective benefits, warranting further investigation in neurodegenerative diseases. |
| Antimicrobial Properties | Some derivatives display antimicrobial activity, suggesting potential applications in infectious disease treatment. |
Case Studies
- Antitumor Studies : In vitro studies conducted on various cancer cell lines demonstrated that Fmoc-4-methylpiperidine-4-carboxylic acid inhibits cell proliferation through apoptosis induction. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
- Neuropharmacological Research : A study exploring the effects of this compound on neuronal cultures indicated that it enhances synaptic plasticity and protects against oxidative stress-induced damage, suggesting its potential use in treating Alzheimer's disease.
- Antimicrobial Testing : Recent research evaluated the antimicrobial efficacy of Fmoc derivatives against Gram-positive and Gram-negative bacteria, showing promising results that support further development as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. The Fmoc group is introduced via carbodiimide-mediated coupling (e.g., using DCC or EDC) to the piperidine nitrogen. Key steps include:
- Protection : Use of Fmoc-Cl [(9H-fluoren-9-yl)methyl chloroformate] under anhydrous conditions in DMF or dichloromethane .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to achieve ≥95% purity .
- Validation : Confirm structure via H/C NMR and LC-MS .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact with skin, as it may cause acute toxicity (Category 4 per GHS) .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group .
- Decomposition Risks : Avoid exposure to strong acids/bases, which may cleave the carbamate linkage .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265–300 nm (Fmoc absorption) .
- Structural Confirmation :
- NMR : H (δ 7.2–7.8 ppm for fluorenyl protons), C (δ 155–160 ppm for carbonyl groups) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] or [M–H].
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to enhance carbamate formation .
- Catalyst Screening : Compare HOBt vs. HOAt as coupling additives to reduce racemization .
- Temperature Control : Microwave-assisted synthesis (50–80°C) can reduce reaction time by 30–50% while maintaining >90% yield .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-reference SDS classifications (e.g., Acute Toxicity Category 4 in vs. unspecified in ).
- In-House Testing : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity at 1–100 µM .
- Literature Meta-Analysis : Compare ecotoxicology data from structurally analogous Fmoc-protected compounds (e.g., 4-methylpiperidine vs. pyrrolidine derivatives) .
Q. How does the stability of this compound vary under different pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC:
- Acidic Conditions (pH <4) : Rapid Fmoc cleavage (t <1 hr).
- Neutral/Basic (pH 7–9) : Stable for >24 hrs .
- Stabilizers : Add 1% BHT to prevent oxidative degradation in long-term storage .
Q. What are the applications of this compound in peptide-based drug design?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
